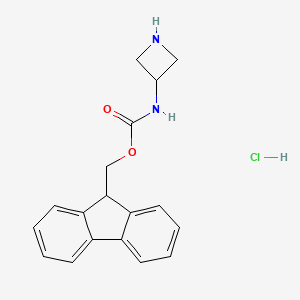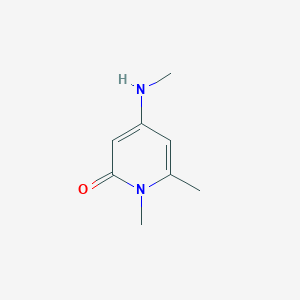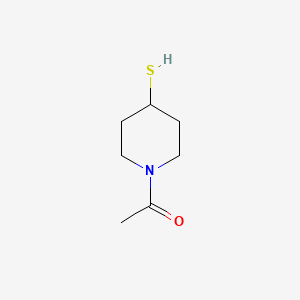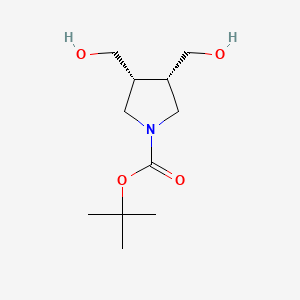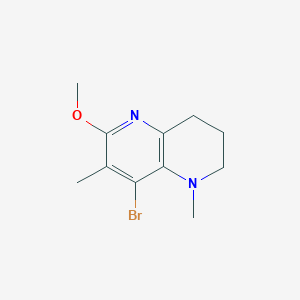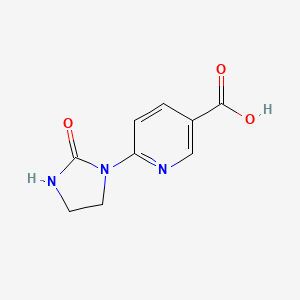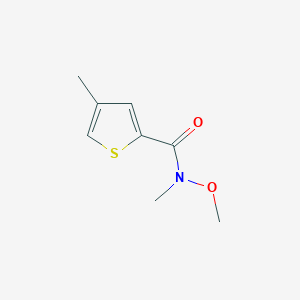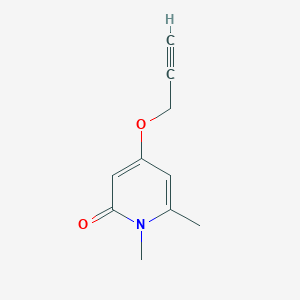
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one
Übersicht
Beschreibung
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one (DMPO) is a synthetic organic compound that has been increasingly studied in the recent years due to its potential applications in the scientific and medical fields. This compound has been found to have a variety of interesting properties, such as its ability to act as a radical scavenger, its chelating properties, and its ability to promote the formation of free radicals.
Wissenschaftliche Forschungsanwendungen
Due to its interesting properties, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been studied for a variety of scientific applications. One of the most studied applications is its use as a radical scavenger. This compound has been found to have a high affinity for radicals and can be used to scavenge radicals from a variety of biological systems. This makes it a useful tool for studying the effects of free radicals on biological systems. Additionally, this compound has been studied for its potential use in drug delivery systems, due to its ability to chelate metal ions and form complexes with drugs.
Wirkmechanismus
The mechanism of action of 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one is not fully understood, however, it is believed to work by binding to radicals and chelating metal ions. When this compound binds to a radical, it forms a stable complex that is not easily broken down. This allows it to scavenge radicals from a variety of biological systems. Additionally, this compound has been found to form complexes with metal ions, which can be used to deliver drugs to specific areas of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, however, it has been found to have a variety of effects on biological systems. For example, this compound has been found to reduce the production of reactive oxygen species, which can be beneficial for reducing oxidative stress. Additionally, this compound has been found to increase the production of nitric oxide, which can be beneficial for increasing blood flow. Additionally, this compound has been found to have anti-inflammatory effects, which can be beneficial for reducing inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one in lab experiments is its ability to scavenge radicals from a variety of biological systems. This makes it a useful tool for studying the effects of free radicals on biological systems. Additionally, this compound has been found to form complexes with metal ions, which can be used to deliver drugs to specific areas of the body.
However, there are some limitations to using this compound in lab experiments. For example, this compound is relatively expensive, which can make it difficult to use in large-scale experiments. Additionally, due to its chemical nature, this compound can be toxic to some biological systems, so caution should be taken when using it in experiments.
Zukünftige Richtungen
There are a number of potential future directions for 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one research. One potential direction is to explore its potential use as an antioxidant. This compound has been found to reduce the production of reactive oxygen species, which can be beneficial for reducing oxidative stress. Additionally, this compound could be studied for its potential use in drug delivery systems, due to its ability to chelate metal ions and form complexes with drugs. Additionally, this compound could be studied for its potential use in cancer treatments, as it has been found to reduce the production of reactive oxygen species, which can be beneficial for reducing oxidative stress. Finally, this compound could be studied for its potential use in neurodegenerative disease treatments, as it has been found to increase the production of nitric oxide, which can be beneficial for increasing blood flow.
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-prop-2-ynoxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-4-5-13-9-6-8(2)11(3)10(12)7-9/h1,6-7H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZXRLBAULSRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472771.png)
